molecular formula C11H19N3O3 B1407005 (3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1431555-29-1

(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Cat. No. B1407005
CAS RN: 1431555-29-1
M. Wt: 241.29 g/mol
InChI Key: NWLQWHVWLUHBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The compound has an empirical formula of C15H25N3O3 . The InChI key, which is a unique identifier for the compound, is QIHZUQZZJHBESB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 295.38 . The compound’s CAS Number is 913264-42-3 .

Scientific Research Applications

Synthetic and Crystallographic Studies

Research on related compounds often focuses on synthetic methods and crystallographic analysis to understand their structure and potential applications. For example, studies have shown synthetic routes to create complex molecules with tert-butyl ester groups, demonstrating the versatility of these compounds in organic synthesis and potential applications in materials science and pharmacology due to their structural properties (R. Kant et al., 2015).

Antiviral Activity

Compounds with structures similar to the one have been evaluated for their antiviral activity. For instance, derivatives of thiadiazolylcarbamic acid esters have shown effects against measles and polio viruses in cell culture, suggesting that similar compounds might also possess antiviral properties that could be harnessed for therapeutic purposes (H. Mirchamsy et al., 2005).

Novel Synthetic Routes

Innovative synthetic pathways have been developed for creating compounds with oxadiazole and carbamic acid tert-butyl ester groups. These pathways allow for the synthesis of compounds without unwanted byproducts, which could be beneficial for producing highly pure materials for research and development in pharmaceuticals and materials science (U. Sørensen et al., 2000).

Biological Activity

The synthesis and characterization of novel compounds containing oxadiazole and other related functional groups have led to the discovery of materials with potential biological activities. These studies could pave the way for the development of new therapeutic agents, highlighting the importance of such compounds in medical research (Catalin V. Maftei et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information includes the signal word “Danger” and hazard statements H301 . Precautionary statements include P301 + P310, which advise to call a POISON CENTER or doctor/physician if swallowed .

Future Directions

As for future directions, it’s difficult to predict without specific context or application. Given that this compound is provided to early discovery researchers , it’s likely that it could be used in a variety of research and development contexts.

properties

IUPAC Name

tert-butyl N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-7(2)9-13-8(17-14-9)6-12-10(15)16-11(3,4)5/h7H,6H2,1-5H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLQWHVWLUHBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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